molecular formula C19H26N2O3S B10980034 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}propanamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}propanamide

Cat. No.: B10980034
M. Wt: 362.5 g/mol
InChI Key: AVHVFRXKRURFAY-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}propanamide, also known by its chemical formula C18H22N2O3S , is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and significance.

Preparation Methods

Synthetic Routes::

  • Dimethyl-dichlorosilane Route :
    • The compound can be synthesized by reacting N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane .
    • This route yields the compound in approximately 68% .
  • N,N-bis(dimethylamino)dimethylsilane Route :
    • Alternatively, the reaction with N,N-bis(dimethylamino)dimethylsilane results in a higher yield of approximately 96% .

Industrial Production:: While industrial-scale production methods are not widely documented, the synthetic routes mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity::

  • Oxidation : The compound can undergo oxidation reactions.
  • Reduction : It is also amenable to reduction processes.
  • Substitution : Substitution reactions involving the sulfonyl group are possible.
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like manganese dioxide (MnO2) or potassium permanganate (KMnO4) .
  • Reduction : Reducing agents such as sodium borohydride (NaBH4) .
  • Substitution : Various nucleophiles (e.g., amines , alkoxides , or halides ).
Major Products::
  • Oxidation: Formation of sulfoxide or sulfone derivatives.
  • Reduction: Generation of amine or alcohol derivatives.
  • Substitution: Replacement of the sulfonyl group.

Scientific Research Applications

This compound finds applications in:

  • Medicine : Potential as a drug candidate due to its unique structure.
  • Chemical Biology : Investigating its interactions with biological targets.
  • Industry : As a precursor for designing novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}propanamide stands out for its sulfonyl-substituted pyrrole moiety, similar compounds include:

Properties

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]propanamide

InChI

InChI=1S/C19H26N2O3S/c1-6-12-21-15(5)14(4)18(19(21)20-17(22)7-2)25(23,24)16-10-8-13(3)9-11-16/h8-11H,6-7,12H2,1-5H3,(H,20,22)

InChI Key

AVHVFRXKRURFAY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)CC)S(=O)(=O)C2=CC=C(C=C2)C)C)C

Origin of Product

United States

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